(E)-3-(2-bromo-5-methoxy-4-prop-2-enoxyphenyl)-2-(3-fluorophenyl)prop-2-enenitrile
Overview
Description
(E)-3-(2-bromo-5-methoxy-4-prop-2-enoxyphenyl)-2-(3-fluorophenyl)prop-2-enenitrile is a useful research compound. Its molecular formula is C19H15BrFNO2 and its molecular weight is 388.2 g/mol. The purity is usually 95%.
The exact mass of the compound 3-[4-(allyloxy)-2-bromo-5-methoxyphenyl]-2-(3-fluorophenyl)acrylonitrile is 387.02702 g/mol and the complexity rating of the compound is 501. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Irritation and Allergy to Acrylates and Methacrylates
Research indicates that acrylates and methacrylates, including compounds with structural similarities to 3-[4-(allyloxy)-2-bromo-5-methoxyphenyl]-2-(3-fluorophenyl)acrylonitrile, can cause irritation and allergic reactions. These chemicals are used industrially and their effects on human health, specifically irritation and allergic responses, have been insufficiently characterized. Studies suggest the need for careful handling and potential risk assessment for sensitization and irritation when working with these chemicals in industrial settings (Cavelier et al., 1981).
Exposure to Acrylamide and Acrylonitrile
Research on acrylamide and acrylonitrile, components related to the acrylonitrile group in the chemical compound of interest, has shown that exposure can occur through various means, including cigarette smoke and industrial processes. These exposures have been linked to the formation of hemoglobin adducts, which are used as biomarkers for assessing exposure levels. The studies provide insight into the metabolism of these compounds and the potential health risks associated with exposure (Bergmark, 1997).
Occupational Health and Safety
Investigations into the health effects of occupational exposure to acrylates and related chemicals have been conducted. These studies focus on the long-term health monitoring of workers exposed to such chemicals, emphasizing the need for continued surveillance and assessment of health parameters to ensure safety in the workplace (Tuček et al., 2002).
Biomonitoring of Chemical Exposure
Biomonitoring techniques have been developed to assess exposure to acrylonitrile by measuring adducts with hemoglobin. This approach provides a method for quantifying individual exposure levels, especially following chemical incidents. The development of sensitive assays for detecting these adducts underscores the importance of biomonitoring in public health and occupational safety (Osterman-Golkar et al., 1994).
Properties
IUPAC Name |
(E)-3-(2-bromo-5-methoxy-4-prop-2-enoxyphenyl)-2-(3-fluorophenyl)prop-2-enenitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrFNO2/c1-3-7-24-19-11-17(20)14(10-18(19)23-2)8-15(12-22)13-5-4-6-16(21)9-13/h3-6,8-11H,1,7H2,2H3/b15-8- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHVWCNZGLJFBJG-NVNXTCNLSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=C(C#N)C2=CC(=CC=C2)F)Br)OCC=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C(=C1)/C=C(/C#N)\C2=CC(=CC=C2)F)Br)OCC=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrFNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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